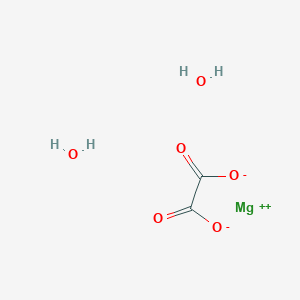

Magnesium oxalate dihydrate

Description

Structure

2D Structure

Properties

IUPAC Name |

magnesium;oxalate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Mg.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYWQDOJMBTCCO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4MgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210485 | |

| Record name | Magnesium oxalate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6150-88-5 | |

| Record name | Magnesium oxalate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium oxalate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUM OXALATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D674BHV95V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Magnesium Oxalate Dihydrate and Its Precursors

Solution-Based Synthesis Approaches

Solution-based methods are fundamental to the production of magnesium oxalate (B1200264) dihydrate, offering straightforward and scalable routes to obtaining the compound. These techniques primarily involve the reaction of soluble precursors in a liquid medium to induce the formation and precipitation of the desired product.

Double Decomposition Reactions for Magnesium Oxalate Dihydrate Formation

Double decomposition, or metathesis, is a common and direct method for synthesizing this compound. This approach involves the reaction between a soluble magnesium salt and an oxalic acid or a soluble oxalate salt in a solution. The low solubility of this compound in water drives the reaction towards its precipitation.

A typical reaction involves combining an aqueous solution of a magnesium salt, such as magnesium nitrate (B79036) (Mg(NO₃)₂) or magnesium acetate (B1210297) (Mg(OAc)₂), with a solution of oxalic acid (H₂C₂O₄) or an alkali metal oxalate like sodium oxalate (Na₂C₂O₄). wikipedia.orgacs.org The resulting precipitate of this compound can then be isolated by filtration, washed, and dried. For instance, one specific synthesis involves mixing solutions of magnesium nitrate and potassium hydroxide (B78521), which is then added to dimethyl oxalate. wikipedia.org

The general chemical equation for the reaction between magnesium nitrate and oxalic acid is:

Mg(NO₃)₂(aq) + H₂C₂O₄(aq) + 2H₂O(l) → MgC₂O₄·2H₂O(s) + 2HNO₃(aq)

A study detailed the synthesis via thermal double decomposition by reacting magnesium acetate tetrahydrate with oxalic acid dihydrate in a microwave reactor, highlighting a modern approach to this classic reaction. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Solvent | Key Condition | Product | Reference |

| Magnesium Nitrate (Mg(NO₃)₂) | Oxalic Acid (H₂C₂O₄) | Water | Mixing of aqueous solutions | This compound | wikipedia.org |

| Magnesium Acetate Tetrahydrate (Mg(OAc)₂·4H₂O) | Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O) | Water | Microwave irradiation | This compound Nanoparticles | researchgate.netnih.gov |

| Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) | Sodium Oxalate (Na₂C₂O₄) | Water | Dropwise addition at 70°C | This compound | acs.org |

Sol-Gel Routes to this compound Derivatives

The sol-gel method is a versatile technique for producing solid materials from small molecules. In the context of magnesium-based materials, sol-gel synthesis is often employed to create magnesium oxide (MgO) nanoparticles, with this compound serving as a crucial intermediate precursor. wikipedia.orgresearchgate.netnih.govdntb.gov.ua

This process typically begins with the hydrolysis and condensation of a magnesium precursor, such as magnesium acetate or magnesium nitrate, in a solvent, commonly ethanol (B145695). nih.gov An organic complexing agent, frequently oxalic acid, is introduced to the solution. nih.gov The reaction proceeds through the formation of a "sol," a colloidal suspension of solid particles, which then evolves into a "gel," a continuous solid network enclosing a liquid phase. This gel consists of this compound. researchgate.net

The obtained this compound gel is then dried to remove the solvent and subsequently calcined (heated at high temperatures) to decompose the oxalate and yield magnesium oxide. researchgate.net The properties of the final MgO, such as crystallite size and morphology, are highly dependent on the conditions of the sol-gel process and the subsequent heat treatment of the this compound precursor. researchgate.net

| Magnesium Precursor | Complexing Agent | Solvent | Intermediate Product | Final Product (after calcination) | Reference |

| Magnesium Acetate Tetrahydrate | Oxalic Acid | Ethanol | This compound Gel | Magnesium Oxide Nanocrystals | nih.gov |

| Magnesium Nitrate Hexahydrate | Oxalic Acid | Ethanol | This compound Gel | Magnesium Oxide Nanoparticles | nih.gov |

Precipitation Techniques for this compound Crystallization

Precipitation is the fundamental process of forming a solid from a solution and is central to the crystallization of this compound. researchgate.net This technique relies on creating a supersaturated solution of magnesium and oxalate ions, from which the insoluble this compound can nucleate and grow.

Control over the precipitation conditions is critical for determining the properties of the resulting crystals. Factors such as pH, temperature, reactant concentration, and the rate of mixing can influence the particle size, morphology, and purity of the this compound. For example, selective precipitation by controlling the pH can be used to separate magnesium oxalate from other metal oxalates in a solution. nih.gov

Research has shown that the morphology of this compound crystals can be manipulated by the addition of certain substances. For instance, the presence of phosphate (B84403) species, such as sodium tripolyphosphate, during the precipitation process can lead to the formation of parallelogrammic microparticles with a sheet-like structure. This is attributed to the adsorption of the phosphate species onto the surface of the growing crystals, which influences their growth pattern.

Advanced Synthetic Control and Nanoscale Fabrication

To meet the demands of advanced applications, synthetic methods have evolved to provide precise control over the size, shape, and crystallinity of this compound, particularly at the nanoscale. These techniques offer pathways to materials with enhanced properties.

Microwave-Assisted Synthesis for this compound Nanoparticles

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing nanomaterials. This technique utilizes microwave radiation to heat the reaction mixture, leading to significantly faster reaction rates and often resulting in products with different morphologies and improved properties compared to conventional heating methods. acs.org

In the context of this compound, microwave-assisted synthesis has been successfully employed to fabricate nanoparticles. One study reported the synthesis of this compound nanorods by the thermal double decomposition of magnesium acetate tetrahydrate and oxalic acid dihydrate solutions in a CATA-2R microwave reactor. researchgate.netnih.gov The resulting nanorods were found to have a diameter of 80 nm and a length of 549 nm. nih.gov This method offers advantages in terms of speed and energy efficiency for producing nanoscale this compound. While detailed studies on magnesium oxalate are specific, the broader application of microwave-assisted techniques for related compounds, such as the synthesis of magnesium hydroxide nanosheets, underscores the versatility of this approach for controlling the nanostructure of magnesium-based materials. sciepub.com

| Precursors | Synthesis Method | Resulting Morphology | Dimensions | Reference |

| Magnesium Acetate Tetrahydrate, Oxalic Acid Dihydrate | Microwave-assisted thermal double decomposition | Nanorods | 80 nm diameter, 549 nm length | researchgate.netnih.gov |

Hydrothermal and Solvothermal Preparation Methods for this compound Analogues

Hydrothermal and solvothermal synthesis are powerful methods for crystallizing materials from solutions at elevated temperatures and pressures. These techniques are particularly useful for producing high-purity, well-crystallized materials that may not be accessible under ambient conditions.

Hydrothermal synthesis, which uses water as the solvent, has been employed to prepare a variety of metal oxalates, often resulting in novel crystal structures and layered compounds. rsc.orgrsc.orgnih.govresearchgate.net For instance, the hydrothermal treatment of cerium oxalate has been shown to be an effective route to producing cerium oxide, demonstrating the utility of this method for converting oxalate precursors. xray.cz In a notable discovery, a new polymorph of this compound, β-MgC₂O₄·2H₂O, was first identified as a byproduct of a hydrothermal reaction aimed at preparing hydrated borates. nih.gov A subsequent direct hydrothermal reaction between magnesium oxide and oxalic acid in water at 453 K also yielded pure crystals of this new phase. nih.gov

Solvothermal synthesis is a similar technique where a non-aqueous solvent is used. It is a recognized method for producing various nanostructures of magnesium oxide, where this compound can be an intermediate. nih.gov While specific detailed reports on the direct solvothermal synthesis of this compound are less common, the general applicability of this method for controlling the crystallization of metal-organic compounds suggests its potential for producing this compound with tailored properties.

These advanced methods provide a platform for exploring new phases and morphologies of this compound and its analogues, opening up possibilities for new material applications.

Combustion Synthesis Utilizing this compound as a Carbon Source

Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a method used to produce a variety of advanced materials. acs.org The process is characterized by its use of highly exothermic reactions that, once initiated, become self-sustaining. acs.org In this context, this compound (MgC₂O₄·2H₂O) serves as a unique and effective precursor. It is a solid compound that contains both a fuel source (carbon from the oxalate ion) and an oxidizer (oxygen atoms) within its crystal structure, separated at an atomic scale. acs.org

A notable application is the preparation of carbon/magnesium aluminate (C/MgAl₂O₄) composite powders. In one study, MgC₂O₄·2H₂O was used as the primary carbon source in a combustion reaction with MgO₂, Al₂O₃, and Al under an argon atmosphere. researchgate.net The thermal decomposition of magnesium oxalate provides the carbon that is incorporated into the final composite material. The resulting powders were found to consist mainly of MgAl₂O₄ and carbon. researchgate.net The in-situ generation of carbon from the oxalate precursor leads to a uniform distribution within the ceramic matrix. researchgate.net This method yielded a C/MgAl₂O₄ composite with superior oxidation resistance compared to materials prepared by physically mixing carbon black with MgAl₂O₄ powders, as evidenced by a higher oxidation activation energy. researchgate.net

| Raw Materials | Synthesis Method | Key Finding | Resulting Product | Reported Advantage |

|---|---|---|---|---|

| MgC₂O₄·2H₂O, MgO₂, Al₂O₃, Al | Combustion Synthesis | This compound serves as an effective in-situ carbon source. | C/MgAl₂O₄ composite powder with 1.172 wt% free carbon. | Excellent oxidation resistance (Activation Energy: 143.01 kJ/mol). researchgate.net |

Influence of Reaction Parameters on this compound Synthesis

The synthesis of this compound via precipitation is highly sensitive to a range of reaction parameters. The precise control of these factors is essential for determining the purity, yield, and crystalline nature of the final product.

Role of Precursor Purity and Concentration in this compound Formation

The purity and concentration of the initial reactants are critical factors in the synthesis of this compound, particularly when using industrial byproducts or natural brines as a magnesium source. ontosight.ai These sources often contain various other ions, such as calcium, which can co-precipitate and reduce the purity of the final product. ntu.edu.sg

Research has demonstrated that high-purity this compound can be successfully synthesized from sources like reject brine by carefully controlling the reaction conditions. ntu.edu.sg A selective precipitation approach, which involves adjusting pH and molar ratios, allows for the separation of impurities before the precipitation of magnesium oxalate. For instance, studies on recovering magnesium from salar brines with high Mg/Li ratios show that adjusting the molar ratios of reactants like NaOH and oxalic acid is key to achieving high recovery rates and purity. researchgate.net One study successfully removed approximately 80% of calcium from a brine source at a low pH before proceeding to precipitate magnesium oxalate at a different pH, ultimately achieving a purity of 99.6% and a magnesium recovery rate of 94.1%. ntu.edu.sg Another investigation focusing on Uyuni salar brine achieved a purity of 99.5% with a magnesium recovery of over 95% by optimizing the molar ratios of the precipitating agents. researchgate.net

The concentration of reactants, often expressed as a molar ratio (MR), also directly impacts the reaction kinetics and yield. A kinetic study on magnesium oxalate precipitation from bittern found that the reaction rate constant stabilized at a molar ratio of oxalic acid to magnesium of 1:1, identifying this as the optimal ratio for the process. arpnjournals.org

| Precursor Source | Key Control Parameter | Achieved Purity | Magnesium Recovery | Reference |

|---|---|---|---|---|

| Reject Brine | Selective precipitation via pH control | 99.6% | 94.1% | ntu.edu.sg |

| Uyuni Salar Brine | Controlled NaOH/Mg/Oxalate molar ratios | 99.5% | >95% | researchgate.net |

| Sea Bittern | Optimized Molar Ratio (1:1) | >98% | 98.7% (conversion) | arpnjournals.org |

Control of Solvent Systems in this compound Crystallization

The choice of solvent system is a critical factor in controlling the crystallization process, influencing product characteristics such as particle size, morphology, and polymorphic form. nih.gov While water is the most common solvent for the synthesis of inorganic salts like magnesium oxalate, the introduction of co-solvents can significantly alter the outcome. The mechanisms behind these effects relate to changes in supersaturation, solute-solvent interactions, and selective adsorption of solvent molecules onto different crystal faces. nih.govresearchgate.net

In the synthesis of magnesium oxalate nanocrystals, the addition of alcohol to the aqueous reaction mixture has been employed specifically for the purpose of particle size reduction. scispace.com This technique, often referred to as anti-solvent crystallization, works by reducing the solubility of the salt in the mixed solvent system, thereby increasing supersaturation and promoting nucleation over crystal growth, which typically leads to smaller crystals. researchgate.net

While specific studies on the comprehensive effects of various solvent systems on this compound are limited, analogous research on other magnesium compounds provides valuable insight. For example, in the synthesis of magnesium hydroxide, the use of ethanol and ethylene (B1197577) glycol as co-solvents in the crystallization medium was shown to selectively inhibit or promote the growth of specific crystal facets. rsc.org This demonstrates that by carefully selecting the solvent system, it is possible to tailor the crystal habit and morphology of the final product. rsc.org This principle of solvent-controlled crystal growth is broadly applicable and suggests a pathway for controlling the physical properties of this compound crystals. nih.gov

Crystallographic and Structural Elucidation of Magnesium Oxalate Dihydrate

Polymorphism and Crystalline Phases of Magnesium Oxalate (B1200264) Dihydrate

Magnesium oxalate dihydrate is known to exist in more than one crystalline form, a phenomenon known as polymorphism. nih.govnih.gov These different forms, or polymorphs, have the same chemical formula but differ in their crystal structure, leading to variations in their physical properties.

Research has identified two principal polymorphs of this compound, designated as α-Mg(C₂O₄)·2H₂O and β-Mg(C₂O₄)·2H₂O. nih.govnih.gov The α-form is described as an ordered monoclinic structure, while the β-form was initially also considered monoclinic but disordered. nih.gov However, further studies have provided a more detailed understanding of their structures. nih.gov A new polymorph, labeled as the β-form, was unexpectedly synthesized during hydrothermal experiments aimed at creating novel hydrated borate (B1201080) materials. nih.gov

The α- and β-modifications have very similar crystal structures, both containing chains of distorted octahedra. researchgate.net These chains are formed by Me²⁺O₄(H₂O)₂ units connected by planar oxalate ions acting as tetradentate ligands. researchgate.net The primary difference between the polymorphs arises from the relative displacement of these metal oxalate chains. nih.gov

The α-polymorph of this compound crystallizes in the monoclinic space group C2/c. nih.gov This has been confirmed through X-ray diffraction studies. researchgate.net Initially, the β-polymorph was also thought to have the same monoclinic symmetry (C2/c), but was considered a disordered version. nih.gov

However, subsequent single-crystal X-ray diffraction analysis revealed that the β-polymorph of this compound actually possesses orthorhombic symmetry and belongs to the space group Fddd. nih.govnih.gov It is noteworthy that the monoclinic C2/c space group is a subgroup of the orthorhombic Fddd space group. nih.govnih.gov This relationship explains the similarities in their diffraction patterns and why the β-form could be indexed in both space groups, though the orthorhombic symmetry is the more accurate description. nih.gov

| Polymorph | Crystal System | Space Group | Reference |

| α-Mg(C₂O₄)·2H₂O | Monoclinic | C2/c | nih.gov |

| β-Mg(C₂O₄)·2H₂O | Orthorhombic | Fddd | nih.govnih.gov |

The fundamental building block of the this compound structure is the coordination of the magnesium ion. In the β-polymorph, the Mg²⁺ ion is in an octahedral coordination environment with a site symmetry of 222. nih.gov Each magnesium ion is coordinated to six oxygen atoms. nih.gov Four of these oxygen atoms are from two bidentate oxalate anions, and the remaining two are from water molecules. nih.gov This arrangement results in the formation of [Mg(C₂O₄)(H₂O)₂] chains that extend along the researchgate.net direction. nih.govresearchgate.net These chains are then held together by O-H···O hydrogen bonds. nih.gov The resulting structure can be described as consisting of distorted rhombic octahedra.

Advanced Diffraction Techniques for this compound

The elucidation of the complex crystal structures of this compound has been made possible through the application of advanced diffraction techniques.

Powder X-ray diffraction (PXRD) is a primary tool for identifying the crystalline phases of this compound and determining their lattice parameters. nih.govresearchgate.net The diffraction patterns of the synthetic α- and β-forms show noticeable differences, allowing for their distinction. nih.gov For instance, the powder XRD pattern of the β-polymorph is in good agreement with data calculated from its single-crystal structure. nih.gov

Early PXRD data suggested that both α- and β-modifications had the same monoclinic symmetry (C2/c). nih.gov However, more recent and detailed analyses have refined this understanding, identifying the orthorhombic nature of the β-phase. nih.gov Despite this, for comparative purposes with isostructural metal oxalates, the monoclinic indexing is sometimes used for the β-form since C2/c is a subgroup of Fddd. nih.gov

| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| α-MgC₂O₄·2H₂O | C2/c | 12.689 | 5.391 | 9.977 | 129.82 | nih.gov |

| β-MgC₂O₄·2H₂O | C2/c | 12.675 | 5.406 | 9.984 | 129.45 | nih.gov |

| β-MgC₂O₄·2H₂O | Fddd | 12.691(3) | 5.3940(11) | 15.399(3) | 90 | nih.govnih.gov |

Single-crystal X-ray diffraction provides the most definitive structural information. A study on a single crystal of the β-polymorph confirmed its orthorhombic symmetry with the space group Fddd. nih.govnih.gov This analysis provided precise atomic coordinates and details of the coordination environment. nih.gov In the asymmetric unit of the β-form, there is one magnesium atom with 222 site symmetry, a unique carbon atom on a twofold axis, an oxygen atom in a general position, and a water oxygen atom also on a twofold rotation axis. nih.gov The Mg²⁺ ions are bridged by the oxalate anions to form the polymeric chains. nih.gov

Powder X-ray Diffraction (PXRD) for Polymorphic Distinction

Powder X-ray Diffraction (PXRD) is a critical non-destructive technique for the structural characterization of crystalline materials, including the identification and differentiation of polymorphs. nih.govwikipedia.org Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical and chemical properties. In the case of this compound (MgC₂O₄·2H₂O), PXRD studies have been instrumental in identifying its different polymorphic modifications. mdpi.com

This compound is known to exist in at least two polymorphic forms, often referred to as α- and β-modifications. mdpi.com Early PXRD data suggested that both forms could be indexed with a monoclinic symmetry in the C2/c space group, with the β-modification considered a disordered version of the α-form. mdpi.com However, subsequent single-crystal X-ray diffraction analysis, corroborated by PXRD, revealed that the β-polymorph is more accurately described by an orthorhombic symmetry in the Fddd space group. mdpi.comnih.gov The C2/c space group of the α-form is a subgroup of the Fddd space group. mdpi.comnih.gov

The diffraction pattern of each polymorph serves as a unique "fingerprint," characterized by the specific positions (2θ angles) and intensities of the diffraction peaks. nih.govnih.gov By comparing an experimental PXRD pattern to established databases or calculated patterns from known crystal structures, the specific polymorph present in a sample can be unequivocally identified. nih.govnih.gov For instance, the synthesis of MgC₂O₄·2H₂O via a hydrothermal reaction involving MgO and oxalic acid produced crystals whose powder XRD pattern was in good agreement with the calculated pattern from the single-crystal data of the orthorhombic β-form. nih.govresearchgate.net

The table below summarizes the crystallographic data for the two primary polymorphs of this compound.

| Polymorph | Crystal System | Space Group | Reference |

|---|---|---|---|

| α-MgC₂O₄·2H₂O | Monoclinic | C2/c | mdpi.com |

| β-MgC₂O₄·2H₂O | Orthorhombic | Fddd | mdpi.comnih.gov |

Microstructural and Morphological Analysis of this compound

Field Emission Scanning Electron Microscopy (FESEM) and Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology

Field Emission Scanning Electron Microscopy (FESEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the surface topography and morphology of materials at the micro- and nanoscale. researchgate.netnih.gov For this compound and its derivatives, these methods reveal detailed information about particle shape, size, and aggregation state.

SEM analysis of the magnesium oxalate complex formed during sol-gel synthesis shows solid layers, which are understood to be formed by a linear polymer complex network. researchgate.net The morphology of the precursor, this compound, directly influences the morphology of the magnesium oxide (MgO) produced upon its thermal decomposition. Investigations have shown that this compound particles can have subidiomorphic, irregular shapes, sometimes exhibiting foliated or leafy cleavage faces. mdpi.com

When prepared under specific sol-gel conditions, nickel-doped this compound has been observed to form nanorods or nanostrips with widths ranging from 76 to 120 nm and lengths from 312 to 436 nm. vt.edu FESEM has been used to characterize the varied morphologies of MgO derived from the calcination of this compound, which can range from spherical to more cubic shapes depending on the processing temperature. researchgate.netscientific.net The degree of agglomeration, another key feature observable by SEM, is also dependent on the synthesis and calcination conditions. researchgate.netscientific.net

Transmission Electron Microscopy (TEM) for Nanoscale Particle Size and Shape Evaluation

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, enabling detailed evaluation of particle size, shape, and internal structure at the nanoscale. scispace.comnih.gov TEM analysis has been crucial in characterizing the nanoscale dimensions of this compound and its decomposition products.

Microwave-assisted synthesis has been used to produce this compound nanoparticles with a distinct rod-like shape. scispace.comnih.gov TEM micrographs of these materials revealed cylindrical nanorods with diameters around 80-88 nm and lengths up to 549 nm. scispace.comnih.gov

TEM is also used to study the nanocrystallites of magnesium oxide (MgO) formed from the thermal decomposition of this compound. These studies show that the precursor's decomposition yields MgO nanocrystals with a distorted rod-like morphology or, under different conditions, cubic and spherical shapes. doi.orgnih.gov The average crystallite size for MgO derived from a magnesium oxalate precursor (MgO-OA) was found to be approximately 30 nm with a cubic crystal shape. nih.gov In another study, TEM analysis showed that MgO nanocrystals prepared from magnesium oxalate precursor powders had an average diameter of about 20–25 nm. researchgate.net

The table below presents findings on the nanoscale particle evaluation of magnesium oxalate and its derivatives using TEM.

| Material | Synthesis/Preparation Method | Observed Shape | Observed Dimensions | Reference |

|---|---|---|---|---|

| MgC₂O₄·2H₂O | Microwave-assisted thermal decomposition | Cylindrical Nanorods | ~88 nm diameter, up to 549 nm length | scispace.com |

| MgO (from MgC₂O₄·2H₂O) | Sol-gel synthesis with oxalic acid, annealed | Cubic crystals | Average size of 30 nm | nih.gov |

| MgO (from MgC₂O₄·2H₂O) | Thermal decomposition | Nanocrystals | Average diameter of 20-25 nm | researchgate.net |

| MgO (from MgC₂O₄·2H₂O) | Sol-gel, decomposition at 1000 °C | Distorted rod-like | Not specified | doi.org |

Investigation of Crystallite Size and its Dependence on Synthesis Conditions for this compound Derivatives

The crystallite size of materials derived from this compound, particularly magnesium oxide (MgO), is highly dependent on the synthesis and subsequent processing conditions. Key parameters influencing the final crystallite size include the calcination temperature, duration, atmosphere, and the use of complexing agents during synthesis. doi.orgnih.govmdpi.com

Generally, an increase in calcination temperature leads to an increase in the crystallite size of the resulting MgO. researchgate.netscientific.netmdpi.com This is attributed to the promotion of crystal growth and grain agglomeration at higher temperatures. mdpi.com For example, MgO derived from a sol-gel synthesized this compound precursor showed an increase in crystallite size from approximately 10 nm to 59 nm as calcination temperatures were increased. researchgate.netscientific.net Similarly, another study reported that the average crystallite size of MgO nanoflakes increased from 8.80 nm to 10.97 nm as the calcination temperature was raised from 400 °C to 600 °C. mdpi.com

The atmosphere during the decomposition of this compound also plays a role. MgO powders prepared by decomposing the oxalate precursor in air, oxygen, or nitrogen have average crystallite sizes ranging from 3.0 to 73.5 nm, depending on the specific temperature and gas environment. doi.org The choice of complexing agent in the initial sol-gel synthesis can also affect the rate of crystal growth, with oxalic acid leading to smaller MgO crystallites (average size of 30 nm) compared to tartaric acid (average size of 68 nm) under identical thermal annealing conditions. nih.gov This difference is attributed to the distinct thermal profiles and decomposition pathways of the precursor complexes. nih.gov

The table below details the relationship between various synthesis conditions and the resulting crystallite size of MgO derived from this compound.

| Precursor/Method | Calcination Temperature (°C) | Calcination Duration (h) | Atmosphere | Resulting MgO Crystallite Size (nm) | Reference |

|---|---|---|---|---|---|

| Sol-gel derived MgC₂O₄·2H₂O | 500 - 1000 | 2 | Air, Oxygen, or Nitrogen | 3.0 - 73.5 | doi.org |

| Sol-gel derived MgC₂O₄·2H₂O | 550 | 6 | Not specified | 10 - 59 (range across temperatures) | researchgate.netscientific.net |

| Sol-gel derived MgC₂O₄·2H₂O | 950 | 36 | Not specified | 40 - 60 | researchgate.net |

| MgC₂O₄·2H₂O | 700 | 2 | Air | 14.3 | ntu.edu.sg |

| MgC₂O₄·2H₂O | 800 | 2 | Air | 18.1 | ntu.edu.sg |

| MgC₂O₄·2H₂O | 900 | 2 | Air | 21.7 | ntu.edu.sg |

| MgC₂O₄·2H₂O (with Oxalic Acid complexing agent) | 950 | 36 | Not specified | ~30 (average) | nih.gov |

| MgC₂O₄·2H₂O (with Tartaric Acid complexing agent) | 950 | 36 | Not specified | ~68 (average) | nih.gov |

Thermal Behavior and Decomposition Kinetics of Magnesium Oxalate Dihydrate

Thermal Dehydration Processes of Magnesium Oxalate (B1200264) Dihydrate

The initial response of magnesium oxalate dihydrate to heating is the liberation of its two molecules of water of crystallization. This dehydration process is an endothermic event that results in the formation of anhydrous magnesium oxalate. The kinetics and temperature range of this dehydration are influenced by experimental conditions such as heating rate and the partial pressure of water vapor in the surrounding atmosphere.

Thermogravimetric analysis (TGA) is a fundamental technique for investigating the thermal decomposition of this compound. By monitoring the change in mass of a sample as a function of temperature, TGA provides quantitative data on the distinct stages of decomposition. Simultaneous Thermogravimetric Analysis (STA), which combines TGA with differential thermal analysis (DTA) or differential scanning calorimetry (DSC), offers a more comprehensive understanding by correlating mass loss with thermal events.

The thermal decomposition of this compound typically proceeds in two main stages. The first stage involves the dehydration of the compound, where the two molecules of water are released. This is followed by the decomposition of the anhydrous magnesium oxalate into the final solid product, magnesium oxide.

Research findings from various studies on the thermal decomposition of this compound are summarized in the table below, illustrating the temperature ranges and corresponding mass losses for each decomposition step.

| Thermal Analysis Study | Dehydration Temperature Range (°C) | Dehydration Mass Loss (%) | Anhydrous Decomposition Temperature Range (°C) | Anhydrous Decomposition Mass Loss (%) | Final Product |

| Study 1 | 120 - 300 | Not specified | 300 - 600 | Not specified | MgO |

| Study 2 | ambient - 160 (gradual loss) | 24.5 | 400 - 510 | 47.9 | MgO researchgate.net |

| Study 3 | ~150 | Not specified | 420 - 620 | Not specified | MgO wikipedia.org |

| Study 4 | 100 - 250 | ~13.8 (calculated) | 350 - 550 | ~55.2 (calculated) | MgO libretexts.org |

Note: The theoretical mass loss for the dehydration of MgC₂O₄·2H₂O to MgC₂O₄ is approximately 24.3%. The theoretical mass loss for the decomposition of MgC₂O₄ to MgO is approximately 64.2% of the anhydrous mass, or 48.6% of the original dihydrate mass.

The data indicates that the dehydration of this compound generally occurs in the temperature range of 100°C to 300°C. Following dehydration, the resulting anhydrous magnesium oxalate decomposes at higher temperatures, typically between 300°C and 620°C, to yield magnesium oxide. The slight variations in temperature ranges and mass losses reported in different studies can be attributed to differences in experimental conditions, such as heating rate, sample size, and atmospheric composition.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in determining the enthalpy changes associated with the thermal transformations of this compound. The dehydration process is an endothermic reaction, meaning it requires an input of energy to proceed.

A study on the kinetics and thermodynamics of the thermal dehydration of this compound determined the enthalpy change (ΔH) for the dehydration process. The enthalpy change per mole of water evolved was found to be 61.20 ± 0.21 kJ mol⁻¹ akjournals.com. This value represents the energy required to break the bonds holding the water molecules within the crystal lattice of the dihydrate.

The kinetics of the dehydration of this compound are significantly influenced by the partial pressure of water vapor in the surrounding atmosphere. While specific studies on this compound are limited, the general principles of the effect of water vapor on the thermal decomposition of hydrates are well-established.

Solid-State Decomposition Pathways

Following the removal of water molecules, the resulting anhydrous magnesium oxalate undergoes further decomposition at elevated temperatures. This solid-state reaction is a crucial step in the formation of the final magnesium oxide product.

As established by thermogravimetric studies, the first distinct phase in the thermal decomposition of this compound is the formation of anhydrous magnesium oxalate (MgC₂O₄) wikipedia.org. This intermediate is formed upon the complete loss of the two water molecules of hydration. The anhydrous phase is stable over a specific temperature range before it begins to decompose. The temperature at which anhydrous magnesium oxalate starts to decompose is generally reported to be above 300°C researchgate.net.

MgC₂O₄(s) → MgO(s) + CO(g) + CO₂(g)

This decomposition step is characterized by a significant mass loss, as observed in TGA curves, corresponding to the release of the gaseous carbon oxides. The temperature range for this conversion is generally cited as being between 300°C and 620°C, with specific ranges varying depending on the experimental conditions researchgate.netwikipedia.orgresearchgate.net. The resulting magnesium oxide is a stable, white solid.

Evolved Gas Analysis (EGA) through Mass Spectrometry (TG-MS) during Decomposition

The thermal decomposition of this compound (MgC₂O₄·2H₂O) is a multi-step process involving dehydration and subsequent decomposition of the anhydrous salt. Evolved Gas Analysis (EGA), particularly when coupled with thermogravimetry and mass spectrometry (TG-MS), is a powerful technique for identifying the gaseous species released at each stage of this process. researchgate.net By monitoring the mass loss of the sample as a function of temperature (TGA) while simultaneously analyzing the evolved gases with a mass spectrometer, a clear picture of the reaction pathway can be established.

The decomposition typically proceeds in two principal stages:

Dehydration: The initial mass loss, occurring at lower temperatures (approximately 100–250°C), corresponds to the release of water molecules. libretexts.org TG-MS analysis during this step detects a significant signal for m/z = 18, which is characteristic of water (H₂O). This confirms the transformation from the dihydrate form to anhydrous magnesium oxalate (MgC₂O₄).

Decomposition of Anhydrous Oxalate: At higher temperatures (typically in the range of 350–550°C), the anhydrous magnesium oxalate decomposes. libretexts.org The evolved gases during this stage are primarily carbon monoxide (CO) and carbon dioxide (CO₂), leaving a final solid residue of magnesium oxide (MgO). libretexts.org The mass spectrometer will detect signals corresponding to the mass-to-charge ratios of these gases: m/z = 28 for carbon monoxide and m/z = 44 for carbon dioxide. The simultaneous evolution of both CO and CO₂ is a key characteristic of the decomposition of anhydrous magnesium oxalate. libretexts.org

The TG-MS data provides unambiguous identification of the volatile products, confirming the stoichiometry of each decomposition step. This analytical approach is crucial for understanding the precise thermal behavior and reaction mechanism of the compound.

Kinetic and Mechanistic Investigations of Thermal Processes

Application of Avrami-Erofeev Nuclei Growth Models to this compound Dehydration

The kinetics of the solid-state dehydration of this compound have been successfully described by the Avrami-Erofeev model. akjournals.com This model is frequently used for transformations that involve nucleation and the subsequent growth of these nuclei. wikipedia.org The general form of the Avrami-Erofeev equation is:

[-ln(1-α)]^(1/n) = kt

where:

α is the fraction of the material transformed

k is the rate constant

t is time

n is the Avrami exponent, a parameter that provides insight into the mechanism of nucleation and the dimensionality of crystal growth.

Studies on the dehydration of crystalline powders of this compound have found that the process is governed by a random nucleation and subsequent growth mechanism. akjournals.com The experimental data from both isothermal and non-isothermal thermogravimetric analyses show a good fit with the Avrami-Erofeev equations. akjournals.com This indicates that the dehydration is not a simple, single-step process but rather involves the formation of anhydrous product nuclei on the surface of the dihydrate crystals, which then grow until the parent material is consumed. The value of the exponent 'n' can help to distinguish between different models of nuclei growth (e.g., one-, two-, or three-dimensional growth). researchgate.net The applicability of this model highlights the importance of the solid's physical state and the development of new phase interfaces in controlling the reaction rate. akjournals.com

Kinetic Modeling Incorporating Induction Period, Surface Reaction, and Phase Boundary Reactions in this compound Decomposition

More complex kinetic models have been employed to provide a more detailed description of the thermal dehydration of this compound, particularly to account for the sigmoidal shape of the mass-loss curves observed experimentally. acs.org A combined kinetic model that incorporates an induction period (IP), surface reaction (SR), and phase boundary reaction (PBR) has been successfully adapted for this purpose. acs.orgacs.org

This type of model breaks down the reaction into distinct stages:

Induction Period (IP): An initial period where no significant mass loss is observed. This stage is associated with the formation of the first stable nuclei of the new phase.

Surface Reaction (SR): This corresponds to the random nucleation and growth of product nuclei on the crystal surfaces.

Phase Boundary Reaction (PBR): Once the surface is covered with the product phase, the reaction proceeds inward, controlled by the advancement of the interface between the reactant (dihydrate) and the product (anhydrous) phases.

An integral kinetic equation based on random nucleation on particle surfaces and the subsequent shrinkage of the reaction interface was adopted to analyze the sigmoidal dehydration curves of this compound. acs.org This approach provides a more nuanced understanding than a single-step model by assigning separate kinetic rate constants for the surface nucleation and the phase boundary advancement, offering a better physico-geometrical description of the transformation. acs.org

Determination of Activation Energies and Pre-Exponential Factors for Thermal Transformations of this compound

A primary goal of kinetic analysis of solid-state reactions is the determination of the activation energy (Ea) and the pre-exponential factor (A) from the Arrhenius equation (k = Ae^(-Ea/RT)). unitn.it These parameters are crucial for understanding the temperature dependency of the reaction rate and for predicting the thermal stability of the material.

For the thermal dehydration of this compound, kinetic parameters have been determined from thermogravimetric (TG) data obtained under both isothermal and non-isothermal (linearly increasing temperature) conditions. akjournals.com The values obtained from TG at constant temperatures have shown good agreement with those derived from TG at low heating rates. akjournals.com The activation energy represents the minimum energy barrier that must be overcome for the dehydration reaction to occur. The pre-exponential factor relates to the frequency of collisions of molecules in the correct orientation for a reaction to take place. The consistency of these kinetic parameters across different experimental conditions validates the chosen reaction model (such as the Avrami-Erofeev model) and provides reliable data for the dehydration process. akjournals.com

Table 1. Kinetic Parameters for the Dehydration of this compound

| Kinetic Parameter | Description | Significance |

| Activation Energy (Ea) | The minimum energy required to initiate the dehydration reaction. | A higher Ea indicates greater thermal stability. |

| Pre-exponential Factor (A) | A constant related to the frequency of effective collisions between reactant molecules. | Reflects the probability of a reaction occurring at a given temperature. |

| Avrami Exponent (n) | A parameter in the Avrami-Erofeev equation that relates to the nucleation and growth mechanism. | Provides insight into the dimensionality and nature of the phase transformation. |

Spectroscopic Characterization of Magnesium Oxalate Dihydrate

Vibrational Spectroscopy for Molecular Structure

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of magnesium oxalate (B1200264) dihydrate exhibits several characteristic absorption bands that confirm the presence of water of hydration and the oxalate anion.

The spectrum is characterized by a very strong and broad band in the region of 3383-3408 cm⁻¹, which is attributed to the O-H stretching vibrations (νOH) of the coordinated water molecules. researchgate.netnirlab.com The broadness of this peak suggests the involvement of these water molecules in hydrogen bonding. Another key feature is the strong absorption band observed around 1620-1630 cm⁻¹, which is assigned to the H-O-H bending mode (δH₂O) of the water molecules, often overlapping with the asymmetric stretching of the carboxylate group. nirlab.commt.com

The oxalate ligand itself gives rise to a series of distinct bands. The most intense of these are the asymmetric and symmetric stretching vibrations of the C=O and C-O bonds within the carboxylate group (COO⁻). Strong bands appearing around 1627 cm⁻¹ are typically assigned to the asymmetric C-O stretching (νₐₛ(C-O)), while bands at approximately 1360 cm⁻¹ and 1315 cm⁻¹ correspond to the symmetric C-O stretching (νₛ(C-O)). nirlab.com Additionally, bands related to O-C-O deformation and C-C stretching are observed at lower wavenumbers, such as 825-830 cm⁻¹. researchgate.netnirlab.com A band corresponding to the Mg-O vibration can be identified at around 420 cm⁻¹. researchgate.net

Table 1: Characteristic FT-IR Bands of Magnesium Oxalate Dihydrate

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3408 | O-H Stretching of Water (νOH) | researchgate.net |

| ~1627 | Asymmetric C-O Stretching (νₐₛ(C-O)) / H₂O Bending (δH₂O) | researchgate.netnirlab.com |

| ~1375 | Symmetric C-O Stretching (νₛ(C-O)) | researchgate.net |

| ~1316 | Symmetric C-O Stretching (νₛ(C-O)) | nirlab.com |

| ~830 | O-C-O Bending + ν(C-C) | researchgate.net |

| ~420 | Mg-O Vibration | researchgate.net |

Raman spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. It is particularly useful for studying the covalent bonds of the oxalate anion and for monitoring structural changes during thermal processes. The natural form of this compound, glushinskite, has been extensively studied using this method. scispace.comresearchgate.net

The Raman spectrum of this compound at room temperature shows a very intense band around 1471-1474 cm⁻¹, which is assigned to the symmetric C-O stretching vibration. scispace.comx-mol.commdpi.com Other characteristic bands include the C-C stretching mode at approximately 915-919 cm⁻¹ and an O-C-O bending mode at about 861 cm⁻¹. x-mol.commdpi.com

Raman spectroscopy coupled with a thermal stage is highly effective for observing the phase transitions of this compound upon heating. researchgate.net Thermogravimetric analysis shows two main mass loss steps for this compound: the first, around 146°C, corresponds to the loss of the two water molecules (dehydration), and the second, at 397°C, involves the decomposition of the anhydrous magnesium oxalate to magnesium oxide with the evolution of carbon dioxide. researchgate.net These transformations are clearly reflected in the Raman spectra. For instance, the position and intensity of the C-O and C-C stretching vibrations shift as the dihydrate phase converts to the anhydrous form and subsequently decomposes to magnesium oxide. scispace.comresearchgate.net As the temperature increases towards the dehydration point, the O-H stretching band, observed around 3370 cm⁻¹, diminishes and eventually disappears. scispace.com

Table 2: Key Raman Shifts for this compound (Glushinskite)

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3370 | O-H Symmetric Stretching (νOH) | scispace.com |

| ~1471 | C-O Symmetric Stretching (νₛ(C-O)) | scispace.commdpi.com |

| ~915 | C-C Stretching (ν(C-C)) | mdpi.com |

| ~861 | O-C-O Bending Mode | scispace.commdpi.com |

| ~589 | Ring Deformation | x-mol.com |

| ~217 | Lattice Modes | x-mol.com |

A detailed examination of the primary stretching vibrations provides deeper insight into the molecular structure.

O-H Stretching: In both FT-IR and Raman spectra, the O-H stretching vibrations from the water of crystallization are prominent. The IR spectrum typically shows a strong, broad absorption centered around 3388-3408 cm⁻¹. researchgate.netscispace.com The Raman spectrum displays a corresponding sharp, intense band at approximately 3367-3370 cm⁻¹, assigned to the symmetric OH stretching mode, with lower intensity bands also visible. scispace.commdpi.comtechnologynetworks.com The positions of these bands confirm the presence of coordinated water molecules involved in hydrogen bonding within the crystal lattice.

C=O and C-O Stretching: The oxalate anion (C₂O₄²⁻) contains a system of delocalized electrons over the two carboxylate groups. Its vibrational modes are often described as symmetric and asymmetric stretches of the C-O bonds. In FT-IR, the asymmetric stretching mode is typically observed as a strong band around 1627 cm⁻¹, while the symmetric modes appear as two distinct bands at approximately 1373 cm⁻¹ and 1324 cm⁻¹. researchgate.netscispace.com In Raman spectroscopy, the symmetric C-O stretch is the most characteristic and intense peak, found at ~1471 cm⁻¹. scispace.commdpi.com The different activities and positions of these bands in IR and Raman spectra are consistent with the centrosymmetric nature of the oxalate ligand in the solid state.

Electronic and Optical Spectroscopy

Electronic and optical spectroscopy involves the interaction of ultraviolet, visible, and near-infrared light with the compound, probing electronic transitions and overtone/combination vibrational bands.

UV-Visible spectroscopy provides information about electronic transitions within a material. For simple ionic compounds like this compound, which lack extensive chromophores, the electronic transitions occur at high energies, typically in the deep UV region.

The optical absorption spectrum of magnesium oxalate nanocrystals has been recorded from 200 to 800 nm. scispace.com This spectrum reveals several absorption bands in the UV region, specifically at 47620, 44440, 41665, 40820, 37040, and 35710 cm⁻¹ (corresponding to wavelengths of approximately 210, 225, 240, 245, 270, and 280 nm, respectively). These high-energy absorptions are assigned to charge transfer transitions rather than d-d transitions, as the Mg²⁺ ion has no d-electrons. scispace.com

Table 3: UV-Visible Absorption Bands for Magnesium Oxalate Nanocrystals

| Wavenumber (cm⁻¹) | Wavelength (nm) | Assignment | Reference |

|---|---|---|---|

| 47620 | ~210 | Charge Transfer | scispace.com |

| 44440 | ~225 | Charge Transfer | scispace.com |

| 41665 | ~240 | Charge Transfer | scispace.com |

| 40820 | ~245 | Charge Transfer | scispace.com |

| 37040 | ~270 | Charge Transfer | scispace.com |

| 35710 | ~280 | Charge Transfer | scispace.com |

Near-Infrared (NIR) spectroscopy, which covers the region from approximately 800 to 2500 nm (12500 to 4000 cm⁻¹), is particularly sensitive to overtone and combination bands of fundamental vibrations, especially those involving hydrogen atoms, such as O-H, C-H, and N-H.

For this compound, NIR spectroscopy is an excellent tool for studying the state of the water molecules within the crystal structure. The NIR spectrum of magnesium oxalate shows several sharp bands that are assigned to overtones and combinations of the fundamental vibrations of the coordinated water molecules. scispace.com A very sharp and intense band observed at 6710 cm⁻¹ (approx. 1490 nm) is assigned to the first overtone of the antisymmetric OH stretch (2ν₃), providing clear evidence of chemically bound water. scispace.com Other bands observed at 7220 and 7435 cm⁻¹ (approx. 1385 and 1345 nm) are also attributed to the water of hydration. scispace.com The presence of these distinct bands in the NIR region confirms that the water molecules are not merely adsorbed but are integral components of the crystal lattice, likely bound as ligands to the magnesium ion. scispace.com

Optical Absorption Spectra Analysis of this compound Nano-crystals

The investigation into the optical properties of this compound (MgC₂O₄·2H₂O) nano-crystals, particularly through optical absorption spectroscopy, provides significant insights into their electronic structure and the nature of chemical bonding within the material. Analysis of the optical absorption spectrum, typically recorded in a mull form across a wide wavelength range, reveals distinct absorption bands corresponding to various electronic and vibrational transitions. scispace.com

A comprehensive study of magnesium oxalate nano-crystals across a spectral range of 200–2500 nm has identified several key absorption features. The spectrum is generally analyzed in specific regions to assign the observed bands to their corresponding molecular or lattice vibrations and electronic transitions. scispace.com

In the ultraviolet-visible region, from 200 to 800 nm, the spectrum of this compound nano-crystals is characterized by a series of absorption bands. These bands, observed at 47620, 44440, 41665, 40820, 37040, and 35710 cm⁻¹, are attributed to charge transfer transitions. scispace.com

The near-infrared (NIR) region of the spectrum also presents critical information, particularly regarding the water molecules within the crystal structure. In the 1300–1800 nm range, the presence of sharp and high-intensity absorption bands is a prominent feature. A particularly sharp band with maximum intensity is observed at 6710 cm⁻¹, which is assigned to the antisymmetric OH stretch (2ν₃). This observation confirms the presence of chemically bound water within the magnesium oxalate structure. scispace.com

Further analysis of the NIR spectrum reveals absorption peaks at 6990 and 6490 cm⁻¹, which are assigned to overtones of νs(C-O) + б(OC=O) modes. Additionally, a band observed at 6330 cm⁻¹ is attributed to an overtone of the O=C=O bending mode. The presence of bands at 7220 and 7435 cm⁻¹ are assigned to the water of hydration, further corroborating the dihydrate nature of the nano-crystals. scispace.com These NIR results indicate that the water molecules and oxalate anions are not free but are bound to the magnesium ion as ligands. scispace.com

The detailed findings from the optical absorption spectral analysis are summarized in the tables below.

Table 1: UV-Vis Absorption Bands of this compound Nano-crystals

| Band Position (cm⁻¹) | Assignment |

|---|---|

| 47620 | Charge Transfer |

| 44440 | Charge Transfer |

| 41665 | Charge Transfer |

| 40820 | Charge Transfer |

| 37040 | Charge Transfer |

Table 2: Near-Infrared (NIR) Absorption Bands of this compound Nano-crystals

| Band Position (cm⁻¹) | Assignment |

|---|---|

| 7435 | Water of Hydration |

| 7220 | Water of Hydration |

| 6990 | Overtones of νs(C-O) + б(OC=O) |

| 6710 | Antisymmetric OH Stretch (2ν₃) |

| 6490 | Overtones of νs(C-O) + б(OC=O) |

Theoretical and Computational Studies of Magnesium Oxalate Dihydrate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of techniques that allow for the detailed examination of material properties. Density Functional Theory (DFT) and Molecular Dynamics (MD) are two prominent methods that have been applied to understand different aspects of magnesium oxalate (B1200264) systems.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining properties like bond lengths, bond angles, electronic charge distribution, and the nature of chemical bonds.

DFT calculations have been employed to understand the properties of magnesium-containing compounds, including those with oxalate ligands. For instance, DFT has been used to study magnesium isotope fractionation, where the calculations help in understanding the bonding environment of magnesium in complexes, including magnesium oxalate. science.gov These studies indicate that the strength of the Mg-O bond, which can be characterized by its length and vibrational frequency, is a key factor in isotopic fractionation. science.gov Stronger bonds, which tend to favor heavier isotopes, can be computationally investigated using DFT. science.gov

A summary of typical bond lengths in magnesium oxalate dihydrate as determined from experimental crystallographic data, which DFT calculations would aim to reproduce and refine, is provided in the table below.

| Bond | Typical Bond Length (Å) |

| Mg-O (Oxalate) | ~2.06 |

| Mg-O (Water) | ~2.10 |

| C-C (Oxalate) | ~1.55 |

| C-O (Oxalate) | ~1.25 |

| O-H (Water) | ~0.85 |

| H...O (Hydrogen Bond) | ~1.90 |

Note: These are representative values and can vary slightly between different crystallographic studies and polymorphs.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique is particularly useful for investigating dynamic processes such as crystal growth, nucleation, and the interaction of crystals with their environment.

While MD simulations have been extensively used to study the crystallization of other biologically relevant oxalates, such as calcium oxalate, specific and detailed MD simulation studies focusing on the crystal growth and interaction mechanisms of this compound are not widely available in the current scientific literature. Studies on calcium oxalate have provided insights into the roles of various inhibitors and promoters on crystal growth, and similar methodologies could theoretically be applied to this compound. researchgate.netmdpi.comnih.gov

The primary challenge in the crystallization of magnesium salts from aqueous solutions is the strong hydration shell of the Mg²⁺ ion, which has a high energy barrier to dehydration. researchgate.net MD simulations would be an ideal tool to investigate the step-by-step process of Mg²⁺ dehydration and its incorporation into the crystal lattice of this compound. Such simulations could also model the role of water molecules and the oxalate anion in the nucleation process and subsequent crystal growth.

In the absence of direct MD studies on this compound, the scientific community often draws parallels from well-studied analogous systems. However, due to the strict adherence to the subject matter, a detailed discussion based on such analogies will not be presented here.

Prediction of Polymorphic Stability and Phase Transitions

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This compound is known to exhibit polymorphism, with the most commonly cited forms being the monoclinic α-modification and the orthorhombic β-modification. researchgate.netaip.orgconicet.gov.ar

Computational methods can be used to predict the relative stability of different polymorphs by calculating their lattice energies. The polymorph with the lowest lattice energy is generally the most thermodynamically stable under a given set of conditions. Theoretical studies on the polymorphic stability of this compound would involve calculating the total energy of each polymorphic form using methods like DFT. The results of these calculations could then be used to construct a phase diagram, illustrating the stability of each polymorph as a function of temperature and pressure.

A study on the high-pressure synthesis of anhydrous magnesium carbonate from this compound has presented a pressure-temperature (P-T) phase diagram for the MgC₂O₄·2H₂O–MgCO₃–MgO system. researchgate.netresearchgate.net While this study focuses on the decomposition of this compound, the initial conditions for the formation of different phases provide some insight into its stability under high pressure.

The structural parameters of the two main polymorphs of this compound are summarized in the table below.

| Property | α-MgC₂O₄·2H₂O (Glushinskite) | β-MgC₂O₄·2H₂O |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | Fddd |

The structural similarities and differences between these polymorphs are subtle, often related to the arrangement of the polymeric chains of [Mg(C₂O₄)(H₂O)₂] and the hydrogen bonding network. researchgate.netscience.gov Theoretical calculations are essential for understanding the energetic differences that give rise to these distinct crystalline forms.

Theoretical Insights into Spectroscopic Signatures of this compound

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, is a key experimental technique for characterizing the structure and bonding of materials. Theoretical calculations are invaluable for interpreting these spectra by assigning the observed vibrational bands to specific atomic motions.

Several studies have utilized Raman and IR spectroscopy to characterize this compound. researchgate.netaip.orgconicet.gov.ar These experimental investigations are often complemented by theoretical calculations to provide a more robust assignment of the vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of a molecule or crystal lattice. By comparing the calculated spectrum with the experimental one, each peak can be assigned to a specific molecular motion, such as C-O stretching, O-C-O bending, or lattice vibrations involving the Mg²⁺ ion and water molecules.

A Raman spectroscopic study of the natural form of this compound, glushinskite, has been conducted to follow its thermal transformations. science.gov The shifts in the positions of the vibrational bands with temperature provide information about changes in the molecular structure during dehydration and decomposition. Theoretical calculations can help to understand these shifts by modeling the vibrational properties of the anhydrous and intermediate forms of magnesium oxalate.

The table below presents a selection of characteristic Raman and IR bands for this compound and their general assignments, which are supported by theoretical vibrational analysis.

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |

| ~3400 - 3200 | IR, Raman | O-H stretching of water molecules |

| ~1660 | IR, Raman | H-O-H bending of water molecules |

| ~1620 | IR | Asymmetric C=O stretching |

| ~1470 | Raman | Symmetric C-O stretching |

| ~1360 | IR | Symmetric C-O stretching |

| ~1315 | IR | Symmetric C-O stretching |

| ~920 | Raman | C-C stretching |

| ~800 | IR, Raman | O-C-O bending |

| ~500 | IR, Raman | Ring deformation and Mg-O stretching |

| < 400 | Raman | Lattice modes and external vibrations |

Note: The exact positions of the peaks can vary depending on the polymorphic form and the experimental conditions.

The analysis of the infrared and Raman spectra of the α- and β-polymorphs of this compound reveals that their spectra are practically identical, which confirms the strong structural similarities between them. researchgate.netconicet.gov.ar

Crystal Growth and Morphology Control Mechanisms of Magnesium Oxalate Dihydrate

Factors Influencing Crystal Habit and Anisotropy

The crystal habit and anisotropic properties of magnesium oxalate (B1200264) dihydrate are subject to a range of physicochemical factors that dictate the final morphology of the crystalline product. These factors include the level of supersaturation of the crystallizing medium, the ratio of constituent ion concentrations, the presence of impurities or additives, and the hydrodynamic conditions of the crystallization environment.

Effect of Supersaturation and Concentration Ratios on Magnesium Oxalate Dihydrate Morphology

The degree of supersaturation is a primary determinant in the crystallization of this compound, influencing both nucleation rates and crystal growth patterns. Studies on the precipitation of magnesium oxalate from supersaturated solutions have elucidated the relationship between the initial concentration of reactants and the resulting crystal characteristics. The morphology of magnesium oxalate crystals is intrinsically linked to the supersaturation conditions from which they are formed.

In experiments precipitating magnesium oxalate from supersaturated solutions, the initial concentrations of magnesium and oxalate ions directly influence the induction period, which is the time elapsed before the onset of crystallization. The rate of precipitation is observed to be dependent on the initial supersaturation level. While specific morphological changes of this compound as a direct function of a range of supersaturation values are not extensively detailed in readily available literature, general principles of crystallization suggest that higher supersaturation levels tend to favor rapid nucleation, leading to a larger number of smaller crystals. Conversely, lower supersaturation levels typically promote slower crystal growth, allowing for the formation of larger, more well-defined crystals.

The naturally occurring form of this compound, found as the mineral glushinskite, presents with a pyramidal structure and crystals ranging in size from 2 to 5 μm wikipedia.org. This natural example underscores that specific environmental conditions, likely involving sustained, low levels of supersaturation, can lead to distinct crystal habits. The concentration ratio of magnesium to oxalate ions is another critical parameter that can affect the crystal habit, as an excess of one ion over the other can influence the growth rates of different crystal faces, leading to anisotropic development.

Role of Impurities and Additives on this compound Crystallization Kinetics

The kinetics of this compound crystallization can be significantly altered by the presence of impurities and additives. These substances can interact with the crystal surface, inhibiting or promoting growth on specific crystallographic faces, thereby modifying the crystal habit and size.

Additives can also be intentionally introduced to control the crystallization process. In a biomimetic synthesis approach, specific organic macromolecules have been used to modulate the morphology of magnesium oxalate particles. The use of poly(styrene-alt-maleic acid sodium) and poly (sodium 4-styrene-sulfonate) as additives has been shown to be effective in controlling the nucleation and growth of magnesium oxalate, leading to the formation of unique morphologies such as peanut-shaped and spherical granules google.com. These polymers likely act as templates or modifiers, directing the assembly of magnesium and oxalate ions into specific shapes.

The table below summarizes the effect of selected additives on the morphology of magnesium oxalate.

| Additive/Impurity | Effect on Crystallization | Resulting Morphology |

| Nickel (Ni²⁺) | Co-precipitation and incorporation into the crystal lattice. | Formation of magnesium-nickel oxalate dihydrate solid solutions. |

| Poly(styrene-alt-maleic acid sodium) | Modulation of nucleation and growth. | Formation of peanut-shaped and spherical granules. |

| Poly(sodium 4-styrene-sulfonate) | Modulation of nucleation and growth. | Formation of peanut-shaped and spherical granules. |

Impact of Stirring and Energy Input on this compound Particle Aggregation

The hydrodynamic conditions during crystallization, primarily governed by stirring and energy input, play a crucial role in determining the extent of particle aggregation. Agitation influences mass transfer of solutes to the crystal surface and also affects the collision frequency and energy of crystals, which are key factors in aggregation.

In the synthesis of magnesium oxalate particles, vigorous stirring is employed to ensure a homogeneous distribution of reactants and to influence the final particle characteristics google.com. The level of energy input through stirring can impact several aspects of the crystallization process:

Mass Transfer: Stirring enhances the transport of magnesium and oxalate ions from the bulk solution to the growing crystal surfaces, which can increase the crystal growth rate.

Nucleation: High energy input can lead to an increase in secondary nucleation, where new crystals are formed from collisions between existing crystals or with the stirrer and vessel walls. This can result in a smaller average particle size.

Aggregation: The effect of stirring on aggregation is complex. While gentle stirring can promote contact between particles and lead to aggregation, vigorous stirring can create shear forces that break up aggregates. Therefore, an optimal stirring speed is often sought to achieve a desired particle size distribution.

While studies specifically detailing the impact of a range of stirring speeds on this compound aggregation are not prevalent, research on other magnesium salts like struvite (magnesium ammonium phosphate) has shown that particle size is highly dependent on the stirring speed. An increase in stirring speed from 0 to 200 rpm was found to increase the average particle size of struvite crystals, while further increases in stirring speed led to smaller crystals. This suggests that beyond an optimal energy input, the effects of crystal breakage and increased secondary nucleation can dominate over the enhancement of crystal growth through improved mass transfer.

Nucleation and Growth Mechanisms in this compound Systems

The formation of this compound crystals from a supersaturated solution is governed by the fundamental processes of nucleation and crystal growth. Understanding these mechanisms is essential for controlling the final properties of the crystalline material.

Investigation of Primary and Secondary Nucleation Processes

Nucleation is the initial step in the formation of a new crystalline phase. It can be categorized as primary nucleation, which occurs in a crystal-free solution, and secondary nucleation, which is induced by the presence of existing crystals.

Primary Nucleation can be further divided into two types:

Homogeneous Nucleation: This occurs when nuclei form spontaneously in a supersaturated solution without the influence of any foreign particles or surfaces. It requires a high degree of supersaturation to overcome the energy barrier for the formation of a stable nucleus.

Heterogeneous Nucleation: This is the more common mechanism, where nucleation is initiated on the surface of foreign particles, such as dust or impurities, or on the walls of the crystallizer. These surfaces reduce the energy barrier for nucleation, allowing it to occur at lower supersaturation levels.

Secondary Nucleation occurs in the presence of existing this compound crystals. The mechanisms of secondary nucleation include:

Contact Nucleation: New nuclei are generated by collisions between existing crystals, or between crystals and the stirrer or the walls of the vessel.

Shear Nucleation: The fluid shear forces acting on a growing crystal can generate new nuclei.

Studies on analogous systems, such as calcium oxalate, have shown that secondary nucleation can be a dominant source of new crystals, especially in agitated systems nih.gov. The rate of secondary nucleation is influenced by factors such as the level of supersaturation, the stirring rate, and the concentration of existing crystals.

Surface Reaction and Phase Boundary Control in this compound Crystal Growth

Once stable nuclei have formed, they grow into larger crystals through the addition of solute molecules from the supersaturated solution. The crystal growth process can be controlled by several steps, including the transport of solute to the crystal surface and the integration of the solute into the crystal lattice at the solid-liquid interface (phase boundary).

The concept of a phase boundary-controlled reaction is also relevant, particularly in solid-state transformations such as the thermal dehydration of this compound. In this process, the reaction rate is determined by the progression of the interface between the reactant (this compound) and the product (anhydrous magnesium oxalate). While this is a solid-gas reaction, the principle of the reaction rate being governed by processes occurring at the interface between two phases is analogous to crystal growth from solution, where the solid-liquid interface is the site of crystal growth. The kinetics of ion attachment and detachment at this interface will ultimately determine the rate of crystal growth under surface reaction-controlled conditions.

Engineering of this compound Nanostructures

The targeted engineering of this compound nanostructures has become a significant area of research, driven by the need to control material properties at the nanoscale. By manipulating synthesis conditions, it is possible to produce nanoparticles with specific morphologies, such as rods and cylinders, and to precisely control their crystallite size. These tailored nanostructures are often utilized as precursors in the formation of other advanced materials, like magnesium oxide (MgO), where the initial morphology of the this compound can influence the final properties of the oxide material.

Synthesis of this compound Nano-rods and Cylindrical Shapes

The fabrication of this compound nanostructures with defined elongated morphologies, such as nano-rods and cylinders, has been successfully achieved through specific synthesis techniques. One prominent method is the microwave-assisted thermal double decomposition of solutions. scispace.com This approach involves the reaction of oxalic acid dihydrate with a magnesium salt, such as magnesium acetate (B1210297), under microwave irradiation. scispace.com

In a typical synthesis, an aqueous solution of oxalic acid dihydrate is mixed with a magnesium acetate solution. The reaction is conducted under boiling conditions in a microwave reactor for a short duration, often around five minutes. scispace.com The resulting precipitate is then cooled, filtered, washed with water and alcohol, and dried. scispace.com Transmission electron microscopy (TEM) analysis of the product reveals particles that are distinctly cylindrical and rod-shaped. scispace.com Research has documented the formation of nano-rods with a diameter of approximately 80-88 nm and a length of up to 549 nm. scispace.com The resulting powder is reported to be pure and possesses a distorted rhombic octahedral structure.

| Method | Reactants | Key Conditions | Resulting Morphology | Reported Dimensions |

|---|---|---|---|---|

| Microwave-Assisted Thermal Double Decomposition | Oxalic acid dihydrate (C₂H₂O₄·2H₂O) and Magnesium acetate tetrahydrate (Mg(OAc)₂·4H₂O) | Reaction under boiling conditions (~5 minutes) in a microwave reactor; use of alcohol for particle size reduction. | Cylindrical Nano-rods | Diameter: ~88 nm; Length: up to 549 nm |

Control of Nanoparticle Crystallite Size and Morphology via Synthesis Conditions

The ability to control the crystallite size and morphology of this compound is crucial for tailoring its properties and those of the materials derived from it. Several factors during the synthesis process, particularly in sol-gel methods, have a significant impact on the final nanostructure. nih.govresearchgate.net While many studies focus on the final MgO product obtained after calcination, the principles of control are established during the formation of the this compound precursor.

Synthesis Method and Precursors: The choice of synthesis route and chemical precursors is fundamental. The sol-gel method is a versatile technique for producing this compound, offering advantages such as simplicity and the potential for high purity. nih.govresearchgate.net Various inorganic magnesium salts, including magnesium nitrate (B79036) hexahydrate, magnesium chloride hexahydrate, and magnesium acetate tetrahydrate, can be used as precursors, which can influence the subsequent reactions. nih.gov

Temperature and Reaction Time: Thermal conditions play a critical role in crystal growth. For instance, in sol-gel syntheses where this compound is an intermediate, the temperature at which the precursor is processed and the duration of heating directly affect the crystallite size of the final product. researchgate.netscientific.net Generally, an increase in calcination temperature leads to an increase in the size of the resulting crystallites. researchgate.netscientific.net This principle underscores the importance of precise thermal control during and after the formation of the initial oxalate precipitate. Similarly, drying and digestion temperatures, such as holding the gel product at 100°C, are critical steps in defining the precursor's characteristics before any high-temperature decomposition. vt.edu